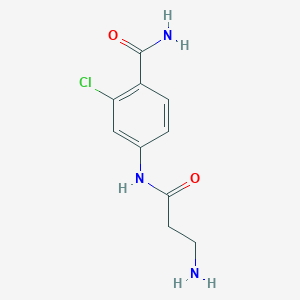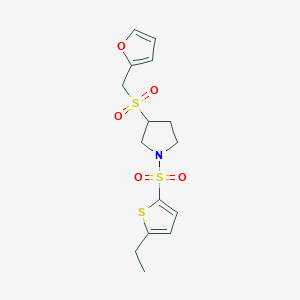
1H-Pyrrole, 3-(1-methylethyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 3-(1-methylethyl)-4-nitro- is a synthetic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. This compound is an organic, nitrogen-containing heterocyclic aromatic compound that is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals and other fine chemicals.
Applications De Recherche Scientifique
Synthesis of Pharmaceuticals
3-nitro-4-(propan-2-yl)-1H-pyrrole: is a versatile building block in pharmaceutical synthesis. It’s used as a reagent and a reaction component in the creation of various drugs. Its structure allows for the introduction of additional functional groups, making it a valuable intermediate in the design of complex pharmaceuticals .
Agricultural Chemicals
The compound serves as an intermediate in the synthesis of pesticides and herbicides. The nitro group in the compound can act as a precursor to more reactive species, which are essential in the development of new agricultural products with improved physical, biological, and environmental properties .
Dye Manufacturing
In the dye industry, 3-nitro-4-(propan-2-yl)-1H-pyrrole is used to synthesize dyes with specific properties. The compound’s ability to undergo various chemical reactions makes it suitable for creating dyes with desired colorfastness and brightness .
Imaging Agents for Biological Applications
The compound’s derivatives are explored for their potential as imaging agents, particularly in the synthesis of 18 F-substituted pyridines . These fluorinated pyridines are of interest for local radiotherapy of cancer and as imaging agents for various biological applications .
Fine Chemicals Production
As an intermediate, 3-nitro-4-(propan-2-yl)-1H-pyrrole is used in the production of high-quality fine chemicals. These chemicals often require precise and complex synthesis routes, where the compound provides the necessary reactivity and structural features .
Organic Chemistry and Biological Science Research
The compound is a potential scaffold for organic chemistry research, offering a framework on which various chemical reactions can be studied. It’s also used in biological science research to understand the interaction between organic molecules and biological systems .
Mécanisme D'action
Target of Action
It is known that this compound is a versatile building block used in the synthesis of other chemicals . It has been used in the synthesis of pharmaceuticals, pesticides, and dyes .
Mode of Action
It is used as a reagent and a reaction component in the synthesis of other chemicals . The compound’s interaction with its targets and the resulting changes are subject to the specific chemical reactions it is involved in.
Biochemical Pathways
It is known to be an important chemical for research and has been used in the synthesis of various compounds .
Pharmacokinetics
It is known that the compound has a molecular weight of 1802 g/mol, a boiling point of 3379 °C, and a flash point of 1582 °C . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 3-nitro-4-(propan-2-yl)-1H-pyrrole’s action depend on the specific reactions it is involved in. It has been shown to be useful as an intermediate chemical in the production of high-quality fine chemicals .
Propriétés
IUPAC Name |
3-nitro-4-propan-2-yl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)6-3-8-4-7(6)9(10)11/h3-5,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZXWBHCTVLAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-4-(propan-2-yl)-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

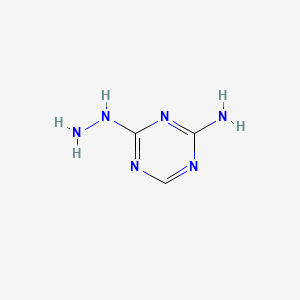

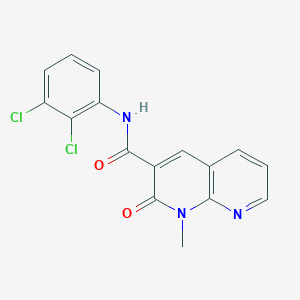
![2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxyphenol](/img/structure/B2854757.png)
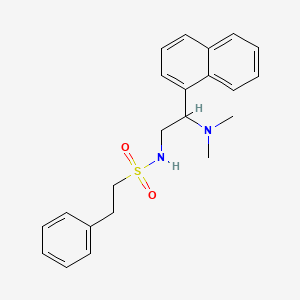
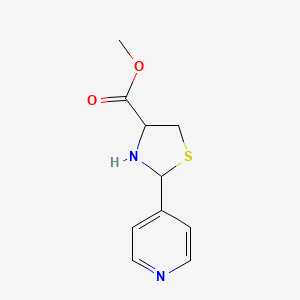
![8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854765.png)
![5-(4-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2854767.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2854768.png)

